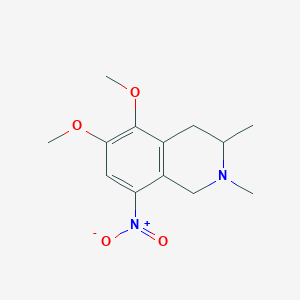

5,6-Dimethoxy-2,3-dimethyl-8-nitro-1,2,3,4-tetrahydroisoquinoline

CAS No.: 87664-95-7

Cat. No.: VC20152497

Molecular Formula: C13H18N2O4

Molecular Weight: 266.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 87664-95-7 |

|---|---|

| Molecular Formula | C13H18N2O4 |

| Molecular Weight | 266.29 g/mol |

| IUPAC Name | 5,6-dimethoxy-2,3-dimethyl-8-nitro-3,4-dihydro-1H-isoquinoline |

| Standard InChI | InChI=1S/C13H18N2O4/c1-8-5-9-10(7-14(8)2)11(15(16)17)6-12(18-3)13(9)19-4/h6,8H,5,7H2,1-4H3 |

| Standard InChI Key | NDJMYIQRVFLPNI-UHFFFAOYSA-N |

| Canonical SMILES | CC1CC2=C(CN1C)C(=CC(=C2OC)OC)[N+](=O)[O-] |

Introduction

5,6-Dimethoxy-2,3-dimethyl-8-nitro-1,2,3,4-tetrahydroisoquinoline is a complex organic compound belonging to the tetrahydroisoquinoline class. It features a tetrahydroisoquinoline backbone with two methoxy groups at positions 5 and 6, a nitro group at position 8, and two methyl groups at positions 2 and 3. This unique arrangement of functional groups contributes to its chemical properties and potential biological activities.

Synthesis Methods

The synthesis of 5,6-Dimethoxy-2,3-dimethyl-8-nitro-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. These methods often start from simpler precursors and may include various chemical transformations such as condensation reactions, nitration, and methylation.

Chemical Reactivity

This compound can undergo various chemical reactions typical for nitro-substituted compounds. These reactions often require specific conditions or catalysts to proceed efficiently while maintaining the integrity of the tetrahydroisoquinoline structure. Common reactions include:

-

Reduction: Of the nitro group to an amine.

-

Alkylation: Addition of alkyl groups to the nitrogen atom.

-

Hydrolysis: Potential cleavage of methoxy groups under acidic conditions.

Biological Activities and Potential Applications

Compounds with the tetrahydroisoquinoline structure exhibit diverse biological activities, including potential neuroprotective, antidepressant, and anticancer effects. The specific biological activities of 5,6-Dimethoxy-2,3-dimethyl-8-nitro-1,2,3,4-tetrahydroisoquinoline require further investigation to fully understand its pharmacological potential.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Methoxy-1H-tetrahydroisoquinoline | C11H15NO | Lacks nitro group; studied for neuroprotective effects |

| 6-Methoxy-1H-tetrahydroisoquinoline | C11H15NO | Similar structure; potential antidepressant properties |

| 7-Nitroisoquinoline | C9H7N3O2 | Contains a nitro group but lacks methoxy groups; studied for anticancer activity |

| 5,6-Dimethoxy-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline | Not specified | One methyl group instead of two; potential applications in medicinal chemistry |

Research Findings and Future Directions

Research into compounds like 5,6-Dimethoxy-2,3-dimethyl-8-nitro-1,2,3,4-tetrahydroisoquinoline is crucial for understanding their mechanisms of action and potential therapeutic applications. Studies should focus on interactions with biological targets such as receptors or enzymes and explore modifications at the nitro and methoxy positions to enhance pharmacological activity.

Safety Considerations

Handling of nitro-substituted compounds like 5,6-Dimethoxy-2,3-dimethyl-8-nitro-1,2,3,4-tetrahydroisoquinoline should be done with care due to potential toxicity associated with nitro compounds. Safety data sheets and proper laboratory protocols should be consulted to ensure safe handling and storage.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume